2-(phenylamino)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(phenylamino)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a phenylamino group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylamino)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as TiO2-ZrO2 in acetonitrile at 60°C . Another method includes the Ullmann reaction under microwave irradiation, which has been shown to be effective for synthesizing similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(phenylamino)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring or the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized oxazole compounds.
Scientific Research Applications
2-(phenylamino)-1,3-oxazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(phenylamino)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(phenylamino)benzoic acid: Similar in structure but lacks the oxazole ring.
2-phenylamino-ethanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles but differ in ring structure and biological activity.
Uniqueness
2-(phenylamino)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of an oxazole ring with a phenylamino group and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-anilino-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |
InChI Key |
DJPHKLGIOCXHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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